molecular formula C8H12O2 B14734125 3-(Cyclopent-1-EN-1-YL)propanoic acid CAS No. 2910-67-0

3-(Cyclopent-1-EN-1-YL)propanoic acid

Cat. No.: B14734125
CAS No.: 2910-67-0
M. Wt: 140.18 g/mol
InChI Key: KIBJSFKLSFCWSF-UHFFFAOYSA-N
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Description

3-(Cyclopent-1-EN-1-YL)propanoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclopentene ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopent-1-EN-1-YL)propanoic acid typically involves the reaction of cyclopentene with a suitable propanoic acid derivative. One common method includes the use of organocerium reagents, which react with cycloalkanones to form the desired product . The reaction conditions often involve the use of MsCl or SOCl2 with DBU to facilitate the formation of the cyclopentene ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of large-scale reactors and purification techniques would likely be employed to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopent-1-EN-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of halogenated or hydroxylated cyclopentene derivatives.

Scientific Research Applications

3-(Cyclopent-1-EN-1-YL)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-EN-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopentane carboxylic acid: Similar structure but with a saturated cyclopentane ring.

    Cyclopentene carboxylic acid: Similar structure but with a different position of the double bond.

    Cyclopentyl propanoic acid: Similar structure but with a saturated cyclopentane ring and a propanoic acid moiety.

Uniqueness: 3-(Cyclopent-1-EN-1-YL)propanoic acid is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for various research applications.

Properties

CAS No.

2910-67-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(cyclopenten-1-yl)propanoic acid

InChI

InChI=1S/C8H12O2/c9-8(10)6-5-7-3-1-2-4-7/h3H,1-2,4-6H2,(H,9,10)

InChI Key

KIBJSFKLSFCWSF-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CCC(=O)O

Origin of Product

United States

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